molecular formula C12H16ClN3S B2721340 N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 856792-48-8

N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No. B2721340
CAS RN: 856792-48-8
M. Wt: 269.79
InChI Key: XDPSKWVEYHIEOE-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives . The synthesis involves multi-step reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed through spectrogram verification .


Physical And Chemical Properties Analysis

Some physical properties of similar compounds have been reported. For example, N-(6-Chlorobenzo[d]thiazol-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine has a melting point of 257–259 °C .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Anti-bacterial Evaluation : A study by Al‐Janabi, Elzupir, and Yousef (2020) synthesized new Schiff bases, including N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl) methanimine, and evaluated their antibacterial activity. The compounds showed good activity against several pathogenic bacteria species, with notable activity against Staphylococcus aureus and Micrococcus luteus. The study also conducted molecular docking studies with 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, indicating potential as inhibitors of the essential enzyme for SARS-CoV-2 proliferation (Al‐Janabi, Elzupir, & Yousef, 2020).

Applications in Materials Science

Self-Assembly and Photophysical Properties : Piguet, Buenzli, Bernardinelli, Hopfgartner, and Williams (1993) explored the self-assembly and photophysical properties of lanthanide dinuclear triple-helical complexes using similar chemical frameworks. Their research highlights the structural versatility and photophysical applications of compounds with complex nitrogen-containing ligands, potentially relevant to materials science for optical and electronic applications (Piguet et al., 1993).

Novel Inhibitors for Malaria Treatment

Novel Inhibitors of Plasmodium falciparum : Krake, Martinez, McLaren, Ryan, Chen, White, Charman, Campbell, Willis, and Dias (2017) identified N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine as a modest inhibitor of Plasmodium falciparum, showcasing the compound's potential in malaria treatment. Although facing challenges with metabolic stability, their derivatives exploration underscores the significance of structural modifications for enhancing potency and stability (Krake et al., 2017).

Chemical Synthesis and Characterization

Electrochemical Generation of Unstable Nitrogen Species : Fuchigami, Iwaoka, Nonaka, and Sekine (1980) explored the electrochemical oxidation of cyclic and open-chain diamines, including those structurally related to N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine, to investigate intramolecular N,N-coupling. Their work contributes to the understanding of cyclic hydrazine derivatives formation, relevant for synthesizing nitrogen-rich heterocycles (Fuchigami, Iwaoka, Nonaka, & Sekine, 1980).

Mechanism of Action

Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities. The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3S/c1-16(2)7-3-6-14-12-15-10-5-4-9(13)8-11(10)17-12/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPSKWVEYHIEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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